Reveromycin C
Overview
Description
Synthesis Analysis
The synthesis of Reveromycin C involves complex chemical processes. Key steps in the synthesis of reveromycin A, closely related to Reveromycin C, include a Lewis acid catalyzed inverse electron demand hetero-Diels-Alder reaction, followed by hydroboration/oxidation to afford the spiroketal core in a highly stereoselective manner. High-pressure acylation is used for introducing specific functional groups, showcasing the intricate methods used in synthesizing reveromycin compounds (El Sous et al., 2000).
Molecular Structure Analysis
Reveromycins A, B, C, and D have been structurally characterized to possess a spiroketal, succinate, and varied side chains, with reveromycin A showing significant inhibitory effects on eukaryotic cell growth. The determination of their structures through chemical and NMR spectroscopy methods has been vital in understanding their biological activities (Koshino et al., 1992).
Chemical Reactions and Properties
Chemical modifications of reveromycin A, to understand the role of specific functional groups in its biological activities, indicate the importance of the C5 hydroxyl group and C24 carboxyl group. These studies provide insights into the chemical reactivity and functional significance of various groups within the reveromycin structure (Shimizu et al., 2002).
Physical Properties Analysis
The physical properties of reveromycins, including A, B, C, and D, were explored in studies focusing on their production, isolation, and physico-chemical characterization. These studies reveal the compound's solubility, stability, and other physical characteristics essential for understanding its chemical nature and potential applications (Takahashi et al., 1992).
Chemical Properties Analysis
The chemical properties of reveromycin A and its derivatives, including structure-activity relationships, provide insights into the chemical behavior of reveromycins. Synthesis and analysis of various derivatives highlight the functional groups' roles in the compounds' biological activities, offering a deeper understanding of the chemical properties of reveromycins (Shimizu et al., 2008).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Reveromycin A is produced by Streptomyces sp. SN-593. The production of this compound can be enhanced by the presence of a β-carboline compound, BR-1 .
Methods of Application or Experimental Procedures
The production of Reveromycin A is induced by adding the β-carboline compound, BR-1, to the culture medium of Streptomyces sp. SN-593 .
Results or Outcomes
The presence of BR-1 enhances Reveromycin A production in Streptomyces sp. SN-593 across a wide range of concentrations without affecting cell growth . This suggests that BR-1 could be used as an alternative to activate specialized metabolite biosynthesis without genetic engineering .
Antifungal Activity
Specific Scientific Field
Summary of the Application
Reveromycin C has been found to exhibit antifungal activity, particularly against Candida albicans .
Methods of Application or Experimental Procedures
The antifungal activity of Reveromycin C can be assessed using various in vitro assays, such as disk diffusion or broth microdilution methods .
Results or Outcomes
Reveromycin C has been shown to inhibit the growth of C. albicans with a minimum inhibitory concentration (MIC) of 2.0 µg/ml at pH 3 .
Inhibition of EGF-Induced Mitogenic Activity
Specific Scientific Field
Summary of the Application
Reveromycin C has been found to inhibit epidermal growth factor (EGF)-induced mitogenic activity in the Balb/MK mouse epidermal cell line .
Methods of Application or Experimental Procedures
The inhibitory effect of Reveromycin C on EGF-induced mitogenic activity can be assessed using cell proliferation assays .
Results or Outcomes
Reveromycin C has been shown to inhibit EGF-induced mitogenic activity in the Balb/MK mouse epidermal cell line .
Polyketide Biosynthesis
Specific Scientific Field
Summary of the Application
Reveromycin C is a polyketide, a class of secondary metabolites produced by microorganisms. The biosynthesis of Reveromycin C involves a 2-methylsuccinyl-CoA starter unit, with flexible incorporation of a C6–8 polyketide chain extension and diacid esterification units .
Methods of Application or Experimental Procedures
The biosynthesis of Reveromycin C can be studied using various biochemical and genetic techniques, including HPLC-DAD-MS and HPLC-DAD-SPE-NMR methodology .
Results or Outcomes
The study of Reveromycin C biosynthesis can provide insights into the biosynthetic pathways of polyketides and potentially lead to the development of new bioactive compounds .
Anticancer Activity
Specific Scientific Field
Summary of the Application
Reveromycin C has been found to inhibit the proliferation of KB cells and K562 human chronic myelogenous leukemia cells .
Methods of Application or Experimental Procedures
The anticancer activity of Reveromycin C can be assessed using various in vitro assays, such as cell proliferation assays .
Results or Outcomes
Reveromycin C has been shown to inhibit the proliferation of KB cells and K562 human chronic myelogenous leukemia cells with an IC50 of 2.0 µg/ml .
properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHXHWOEDTFCC-UHWSPUDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reveromycin C | |
CAS RN |
144860-69-5 | |
Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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